molecular formula C18H14FIS B8091201 2-(4-Fluorophenyl)-5-(3-iodo-2-methylbenzyl)thiophene

2-(4-Fluorophenyl)-5-(3-iodo-2-methylbenzyl)thiophene

Cat. No.: B8091201
M. Wt: 408.3 g/mol
InChI Key: JPYSRRULPOCHIF-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-5-(3-iodo-2-methylbenzyl)thiophene is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a fluorophenyl group at the second position and an iodinated methylbenzyl group at the fifth position of the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-5-(3-iodo-2-methylbenzyl)thiophene typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiophene Core: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur or a sulfur source under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the fluorophenyl group reacts with a halogenated thiophene in the presence of a palladium catalyst.

    Attachment of the Iodo-Methylbenzyl Group:

Industrial Production Methods

Industrial production of this compound would likely scale up these laboratory methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of more efficient catalysts to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions, typically forming sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can target the iodo group, converting it to a hydrogen atom using reagents like palladium on carbon with hydrogen gas.

    Substitution: The fluorophenyl and iodo-methylbenzyl groups can participate in electrophilic and nucleophilic substitution reactions. For example, the iodo group can be replaced by other nucleophiles such as amines or thiols using copper-catalyzed reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon with hydrogen gas.

    Substitution: Copper(I) iodide, potassium carbonate, and appropriate nucleophiles.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Deiodinated thiophene derivatives.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-Fluorophenyl)-5-(3-iodo-2-methylbenzyl)thiophene is used as a building block for synthesizing more complex molecules. Its unique substituents make it a valuable intermediate in the synthesis of pharmaceuticals and organic materials.

Biology

In biological research, this compound can be used to study the interactions of thiophene derivatives with biological macromolecules. Its fluorine and iodine atoms can serve as probes in imaging studies, such as positron emission tomography (PET).

Medicine

In medicinal chemistry, this compound may be explored for its potential therapeutic properties. The fluorophenyl group is known to enhance the metabolic stability and bioavailability of drugs, while the iodinated benzyl group can be used for radiolabeling in diagnostic imaging.

Industry

In the industrial sector, this compound could be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its conjugated system and electron-donating/withdrawing groups.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-5-(3-iodo-2-methylbenzyl)thiophene would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity to certain biological targets, while the iodinated benzyl group can facilitate interactions with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylthiophene: Lacks the fluorine and iodine substituents, making it less versatile in certain applications.

    2-(4-Fluorophenyl)thiophene: Similar but lacks the iodinated benzyl group, which may reduce its utility in radiolabeling.

    5-(3-Iodo-2-methylbenzyl)thiophene: Similar but lacks the fluorophenyl group, potentially affecting its chemical stability and biological activity.

Uniqueness

2-(4-Fluorophenyl)-5-(3-iodo-2-methylbenzyl)thiophene is unique due to the combination of a fluorophenyl group and an iodinated benzyl group on the thiophene ring. This dual substitution provides a balance of electronic effects and steric hindrance, making it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

2-(4-fluorophenyl)-5-[(3-iodo-2-methylphenyl)methyl]thiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FIS/c1-12-14(3-2-4-17(12)20)11-16-9-10-18(21-16)13-5-7-15(19)8-6-13/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPYSRRULPOCHIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1I)CC2=CC=C(S2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FIS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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